2,5-Dimethyl-1-(4-methylsulfonylphenyl)piperazine
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Overview
Description
2,5-Dimethyl-1-(4-methylsulfonylphenyl)piperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound features two methyl groups at the 2 and 5 positions of the piperazine ring and a 4-methylsulfonylphenyl group attached to one of the nitrogen atoms. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
Preparation Methods
The synthesis of 2,5-Dimethyl-1-(4-methylsulfonylphenyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base like DBU leads to the formation of protected piperazines . Another method includes the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
2,5-Dimethyl-1-(4-methylsulfonylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl group, depending on the reagents and conditions used.
Scientific Research Applications
2,5-Dimethyl-1-(4-methylsulfonylphenyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Piperazine derivatives are often explored for their therapeutic potential in treating various diseases, such as neurological disorders, cardiovascular diseases, and infections.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-1-(4-methylsulfonylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways. The sulfonyl group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2,5-Dimethyl-1-(4-methylsulfonylphenyl)piperazine can be compared with other piperazine derivatives, such as:
1-(4-Methylphenyl)piperazine: Lacks the sulfonyl group, resulting in different chemical and biological properties.
2,5-Dimethylpiperazine: Lacks the phenyl and sulfonyl groups, leading to distinct reactivity and applications.
4-Methylsulfonylphenylpiperazine: Lacks the methyl groups on the piperazine ring, affecting its overall activity and interactions.
This compound’s unique combination of functional groups makes it a valuable molecule for various scientific and industrial applications.
Properties
Molecular Formula |
C13H20N2O2S |
---|---|
Molecular Weight |
268.38 g/mol |
IUPAC Name |
2,5-dimethyl-1-(4-methylsulfonylphenyl)piperazine |
InChI |
InChI=1S/C13H20N2O2S/c1-10-9-15(11(2)8-14-10)12-4-6-13(7-5-12)18(3,16)17/h4-7,10-11,14H,8-9H2,1-3H3 |
InChI Key |
PMORZIRZAXEQBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(CN1C2=CC=C(C=C2)S(=O)(=O)C)C |
Origin of Product |
United States |
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